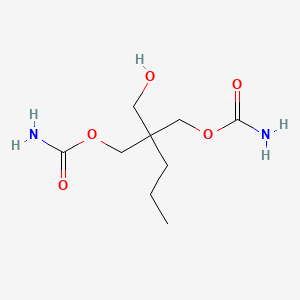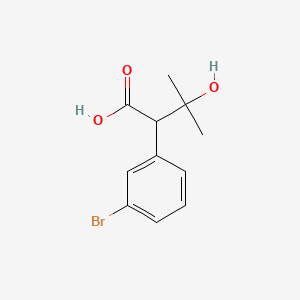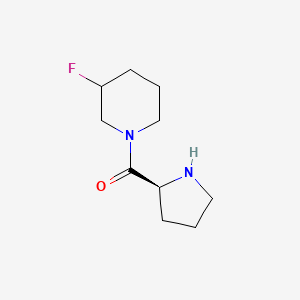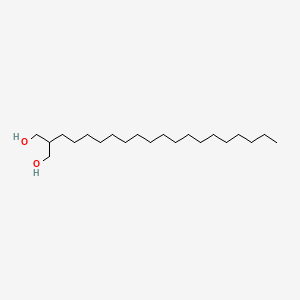
2-Octadecyl-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octadecyl-1,3-propanediol is a chemical compound with the molecular formula C21H44O2. It is a long-chain diol, specifically a derivative of 1,3-propanediol with an octadecyl group attached to the second carbon atom. This compound is known for its presence in certain natural sources, such as the ether parts of Camellia chrysantha .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecyl-1,3-propanediol can be achieved through various methods. One common approach involves the reduction of diethyl phenylmalonate with sodium borohydride (NaBH4) in the presence of an alkali metal dihydrogen phosphate buffer . Another method includes the hydrogenation of dialkyl malonate, which is a more environmentally friendly route .
Industrial Production Methods
Industrial production of this compound often involves the use of glycerol, ethylene oxide, acrolein, and glucose as feedstocks . The process typically includes steps such as hydration-hydrogenation of acrolein, carbonylation of ethylene oxide, and hydroesterification of ethylene oxide .
Analyse Chemischer Reaktionen
Types of Reactions
2-Octadecyl-1,3-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the long alkyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields alcohols.
Wissenschaftliche Forschungsanwendungen
2-Octadecyl-1,3-propanediol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Octadecyl-1,3-propanediol involves its interaction with lipid membranes and enzymes. It can modulate the fluidity and permeability of cell membranes, affecting various cellular processes. The compound may also interact with specific molecular targets, such as haloalkane dehalogenase and ADP-ribosylation factor 1 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Propanediol
- 2-Phenyl-1,3-propanediol
- 1,2-Propanediol
- Glycerol
Uniqueness
2-Octadecyl-1,3-propanediol is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and makes it suitable for applications in surfactants and lipid-based formulations.
Eigenschaften
CAS-Nummer |
5337-61-1 |
|---|---|
Molekularformel |
C21H44O2 |
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
2-octadecylpropane-1,3-diol |
InChI |
InChI=1S/C21H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(19-22)20-23/h21-23H,2-20H2,1H3 |
InChI-Schlüssel |
HUHIKZFEXLRXRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



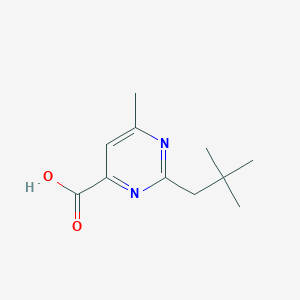

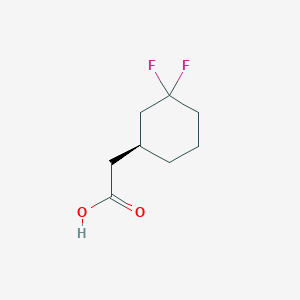
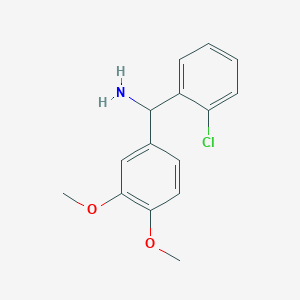
![(R)-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B13343471.png)
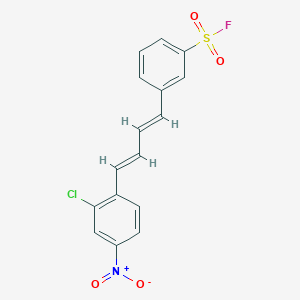
![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)
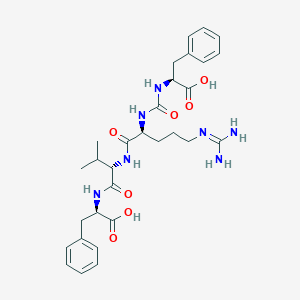
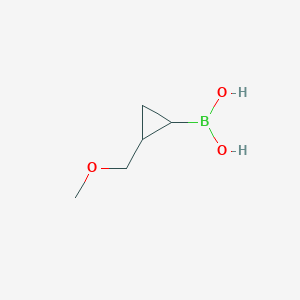
![1-[(Oxolan-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13343500.png)
